6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione
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Overview
Description
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit hulls of several plant species, including Juglans regia (English walnut), Plumbago zeylanica (Ceylon leadwort), and Drosera species (sundews). Juglone has been the subject of extensive scientific research due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Mechanism Of Action
The mechanism of action of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione is complex and involves multiple pathways. Juglone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation. Juglone also targets various cellular components, such as mitochondria, lysosomes, and DNA, leading to oxidative stress, autophagy, and DNA damage.
Biochemical And Physiological Effects
Juglone has been shown to exert various biochemical and physiological effects on cells and tissues. Juglone induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular glutathione levels. Juglone also induces autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been shown to modulate the activity of various enzymes, such as NADPH oxidase, COX-2, and MMPs, which are involved in inflammation and cancer progression.
Advantages And Limitations For Lab Experiments
Juglone has several advantages as a research tool in the laboratory. Juglone is a natural compound that can be easily synthesized or isolated from plant sources. Juglone exhibits potent biological activities at low concentrations, making it a useful tool for studying cellular and molecular mechanisms. However, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has some limitations as a research tool. Juglone is unstable and can undergo auto-oxidation, leading to the formation of reactive intermediates that can damage cellular components. Juglone is also cytotoxic at high concentrations, which can limit its use in some experimental settings.
Future Directions
There are several future directions for research on 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione. One area of interest is the development of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased stability, selectivity, and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the diverse biological activities of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, which could lead to the identification of new drug targets. Furthermore, the potential use of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione as a natural preservative or pesticide in the food and agricultural industries is an area of growing interest.
Synthesis Methods
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione synthesis depends on the reaction conditions, such as the type and concentration of the oxidizing agent, reaction temperature, and reaction time.
Scientific Research Applications
Juglone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Juglone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Juglone also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been found to possess antimicrobial activity against a broad range of bacterial and fungal pathogens.
properties
CAS RN |
13378-89-7 |
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Product Name |
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
6-acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O6/c1-4(13)9-6(14)2-5-10(12(9)18)7(15)3-8(16)11(5)17/h2-3,14-15,18H,1H3 |
InChI Key |
ROPCNKBGXFCXQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Origin of Product |
United States |
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